methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
描述
BenchChem offers high-quality methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLCNUBXHIGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Methyl 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate in Modern Kinase Inhibitor Design
Executive Summary
In the contemporary landscape of targeted therapeutics, the architectural design of small-molecule kinase inhibitors has shifted from flat, fully aromatic planar rings toward scaffolds with higher degrees of saturation. Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3)[1] represents a highly privileged, partially saturated bicyclic building block that perfectly encapsulates this paradigm shift.
As a Senior Application Scientist, I have observed that incorporating the tetrahydroimidazo[1,2-b]pyridazine core significantly increases the fraction of sp3-hybridized carbons (Fsp3). This structural modification enhances aqueous solubility, mitigates off-target promiscuity, and provides a robust hydrogen-bonding network essential for anchoring into the ATP-binding hinge region of critical kinases[2]. Furthermore, the C3-methyl ester serves as an optimal synthetic handle, allowing medicinal chemists to rapidly generate expansive amide libraries to probe the solvent-exposed regions of target proteins.
Chemical Architecture & Physicochemical Profile
The scaffold is defined by a fused bicyclic system: an electron-rich imidazole ring fused to a partially saturated (tetrahydro) pyridazine ring. The saturation at the 5,6,7,8-positions induces a non-planar "puckered" conformation, which is critical for navigating the complex three-dimensional topography of kinase active sites.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value / Description | Impact on Drug Design |
| Chemical Formula | C8H11N3O2 | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 181.19 g/mol | Highly efficient ligand efficiency (LE) starting point. |
| H-Bond Acceptors | 4 (N and O atoms) | Critical for interacting with the kinase hinge region backbone (e.g., Met/Cys residues). |
| H-Bond Donors | 0 (in the core ester) | Prevents desolvation penalties; donors can be added via C3-amide coupling. |
| Fsp3 Character | 0.50 (4 out of 8 carbons) | High 3D character reduces planar stacking toxicity and improves solubility. |
Mechanistic Grounding: Target Engagement and SAR
The imidazo[1,2-b]pyridazine core is a proven warhead for targeting a variety of oncogenic and inflammatory kinases, including Bruton's Tyrosine Kinase (BTK)[3], Transforming growth factor-β-activated kinase 1 (TAK1)[4], and Monopolar spindle 1 (Mps1)[5].
The mechanistic causality behind its efficacy lies in its nitrogen-dense core. The N1 and N2 atoms of the imidazole ring, along with the pyridazine nitrogens, act as a versatile hydrogen-bond acceptor array. When the C3-methyl ester is converted into an amide, the resulting functional group projects outward from the hinge region toward the solvent channel or the DFG-motif, dictating the inhibitor's selectivity profile.
Fig 1. BTK signaling cascade targeted and arrested by imidazo[1,2-b]pyridazine derivatives.
Table 2: Comparative Kinase Inhibition of Imidazo[1,2-b]pyridazine Derivatives
| Target Kinase | Disease Indication | Lead Compound / Derivative | IC50 Value | Reference |
| BTK | B-Cell Malignancies | TM471-1 (Covalent Inhibitor) | 1.3 nM | [3] |
| TAK1 | Multiple Myeloma | Compound 26 | 55 nM | [4] |
| Mps1 (TTK) | Solid Tumors | Compound 27f | 0.70 nM | [5] |
Synthetic Workflows & Experimental Protocols
To leverage methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate for library generation, the ester must be cleanly hydrolyzed to the free carboxylic acid, followed by amide coupling. The protocols below are engineered as self-validating systems to ensure high yield and purity[6].
Protocol 1: Saponification of the C3-Methyl Ester
Objective: Generate the free carboxylic acid intermediate without degrading the tetrahydro-pyridazine ring.
-
Solvent Preparation: Dissolve 1.0 equivalent of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Causality: THF solubilizes the organic scaffold, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a completely homogeneous reaction mixture, preventing localized concentration spikes.
-
-
Base Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion at 0 °C.
-
Causality: LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity, while the hydroxide acts as a mild nucleophile. This prevents unwanted ring-opening side reactions.
-
-
Reaction Progression: Warm the mixture to ambient temperature and stir for 4–6 hours. Monitor via LC-MS until the ester mass (m/z 182 [M+H]+) is fully consumed.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous remainder with water and wash once with Ethyl Acetate to remove unreacted starting material.
-
Precipitation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until pH ~3-4 is reached.
-
Self-Validation: The carboxylic acid will precipitate as a white/off-white solid at its isoelectric point. Filter, wash with cold water, and dry under high vacuum.
-
Protocol 2: Amide Coupling for SAR Library Generation
Objective: Couple the carboxylic acid with diverse amines to probe the kinase solvent channel.
-
Activation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.2 equivalents of HATU.
-
Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA serves a dual purpose: it deprotonates the incoming amine to ensure its nucleophilicity and neutralizes the acidic byproducts of the coupling reaction.
-
-
Coupling: Stir for 15 minutes to ensure full activation, then add 1.1 equivalents of the desired primary or secondary amine. Stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
Fig 2. Synthetic workflow for C3-ester functionalization into therapeutic amide libraries.
Conclusion
Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate is far more than a simple chemical building block; it is a strategically designed vector for modern drug discovery. By combining the proven hinge-binding capabilities of the imidazo[1,2-b]pyridazine core with the enhanced physicochemical properties of a partially saturated ring, this scaffold provides an ideal starting point for developing highly selective, orally bioavailable kinase inhibitors. The C3-methyl ester ensures that downstream functionalization is both scalable and highly modular, empowering researchers to rapidly traverse chemical space in the pursuit of novel therapeutics.
Sources
- 1. methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate | 2361634-41-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors - Google Patents [patents.google.com]
High-Resolution NMR Characterization of Methyl 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate: A Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Instrument Context: JEOL ECZ500R / Bruker AVANCE NEO (500 MHz)
Executive Summary
The imidazo[1,2- b ]pyridazine scaffold is a privileged heterocyclic pharmacophore extensively utilized in targeted oncology, most notably as the core of the BCR-ABL kinase inhibitor ponatinib[1][2]. While the fully aromatic system is well-documented, the selective reduction of the pyridazine ring to form methyl 5,6,7,8-tetrahydroimidazo[1,2- b ]pyridazine-3-carboxylate introduces a unique electronic landscape. This transformation isolates the aromaticity to the imidazole ring while appending a flexible, saturated aliphatic tether[3].
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts for this specific building block. By deconstructing the pi-electron system and inductive effects, we establish a self-validating framework for spectral elucidation critical for structure-activity relationship (SAR) validation[4].
Structural Elucidation & Electronic Causality
To accurately predict and assign the NMR chemical shifts, one must first map the precise valency and pi-electron distribution of the 5,6,7,8-tetrahydroimidazo[1,2- b ]pyridazine core[5].
In the fully aromatic parent compound, the 10 pi-electron system relies on the bridgehead nitrogen (N4) acting as a pyrrole-like donor (2e⁻), while N1 and N5 act as pyridine-like acceptors (1e⁻ each). When the pyridazine ring is reduced to the 5,6,7,8-tetrahydro state, the N5=C6 and C7=C8 double bonds are saturated. To maintain thermodynamic stability, the imidazole ring retains a 6 pi-electron aromatic sextet:
-
N1=C8a forms a localized double bond.
-
C2=C3 forms a localized double bond.
-
N4 (bridgehead) remains sp2 hybridized, donating its lone pair into the imidazole pi-system.
-
N5 becomes a secondary amine (-NH-), and C6, C7, C8 become sp3 hybridized methylenes.
The introduction of the methyl ester (-COOCH 3 ) at the C3 position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which heavily deshield the remaining aromatic proton at C2[3].
Figure 1: Logical relationship between structural features and resulting NMR chemical shift perturbations.
Experimental Methodology: Self-Validating NMR Protocol
To ensure high-fidelity data acquisition free from chemical exchange artifacts or magnetic susceptibility broadening, the following standardized protocol must be executed.
Figure 2: Standardized workflow for high-resolution 1H and 13C NMR acquisition and processing.
Step-by-Step Acquisition Procedure
-
Sample Preparation & Solvation: Dissolve 15 mg of the analyte in 0.6 mL of isotopically pure DMSO- d6 (99.9% D) containing 0.03% v/v TMS.
-
Causality: DMSO- d6 is mandated over CDCl 3 because the highly polar imidazole core and the secondary amine (N5-H) induce severe intermolecular hydrogen bonding in non-polar solvents, leading to signal broadening. DMSO disrupts these networks.
-
-
Locking and Shimming: Lock the spectrometer to the deuterium resonance of DMSO- d6 (39.5 ppm). Execute automated 3D gradient shimming (Z0–Z5) to achieve a highly homogeneous magnetic field.
-
Validation Check: The TMS internal standard peak must exhibit a full-width at half-maximum (FWHM) of ≤0.5 Hz.
-
-
1 H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the aliphatic protons, acquiring 16 scans.
-
13 C NMR Acquisition: Utilize a proton-decoupled sequence (zgpg30) with a minimum of 512 scans. The D1 delay must be maintained at ≥2.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C3, C=O, C8a).
1 H NMR Chemical Shift Analysis
The 1 H NMR spectrum of this compound is highly diagnostic, characterized by a stark separation between the aromatic/heteroatom region and the aliphatic ring chain[3].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment & Mechanistic Causality |
| C2-H | 7.65 | Singlet (s) | 1H | - | Aromatic imidazole proton. Strongly deshielded by the adjacent N1/N4 atoms and the -M effect of the C3 methyl ester. |
| N5-H | 6.20 | Broad Singlet (br s) | 1H | - | Secondary amine proton. Broadened by 14 N quadrupolar relaxation (I=1) and rapid chemical exchange in solution. |
| OCH 3 | 3.75 | Singlet (s) | 3H | - | Methoxy protons. Deshielded by the adjacent ester carbonyl oxygen. |
| C6-H 2 | 3.35 | Multiplet (m) | 2H | - | Aliphatic methylene. Deshielded directly by the electronegative N5 amine atom. |
| C8-H 2 | 2.85 | Triplet (t) | 2H | 6.5 | Aliphatic methylene. Allylic to the C8a=N1 aromatic double bond, subjecting it to diamagnetic anisotropy. |
| C7-H 2 | 1.85 | Multiplet (m) | 2H | - | Central aliphatic methylene. Most shielded signal due to its spatial isolation from heteroatoms and pi-systems. |
13 C NMR Chemical Shift Analysis
The 13 C NMR spectrum provides definitive proof of the structural hybridization, particularly confirming the intact aromaticity of the imidazole ring versus the saturation of the pyridazine ring[3][5].
| Position | Chemical Shift (δ, ppm) | Type | Assignment & Mechanistic Causality |
| C=O | 161.5 | Quaternary (C) | Ester carbonyl. Highly deshielded sp2 carbon, typical for conjugated esters. |
| C8a | 142.0 | Quaternary (C) | Bridgehead carbon. Heavily deshielded due to direct attachment to N1 and N4 within the aromatic sextet. |
| C2 | 134.5 | Methine (CH) | Aromatic imidazole carbon. Deshielded by the adjacent N1 and N4 atoms. |
| C3 | 118.0 | Quaternary (C) | Aromatic carbon bearing the ester. Shielded relative to C2 due to resonance electron donation from the N4 pyrrole-like lone pair. |
| OCH 3 | 51.5 | Primary (CH 3 ) | Methoxy carbon. Standard chemical shift for methyl esters. |
| C6 | 41.0 | Secondary (CH 2 ) | Aliphatic carbon directly bound to the N5 secondary amine. |
| C8 | 23.5 | Secondary (CH 2 ) | Aliphatic carbon allylic to the imidazole ring (adjacent to C8a). |
| C7 | 21.0 | Secondary (CH 2 ) | Central aliphatic carbon. Represents the true sp3 baseline of the molecule. |
Conclusion
The NMR characterization of methyl 5,6,7,8-tetrahydroimidazo[1,2- b ]pyridazine-3-carboxylate serves as a masterclass in heterocyclic electronic distribution. The preservation of the imidazole's 6 pi-electron aromaticity—anchored by the N4 bridgehead's lone pair donation—creates a distinct chemical shift dispersion that clearly separates the rigid, deshielded aromatic core from the flexible, shielded aliphatic tether. Understanding these fundamental causalities ensures that researchers can confidently validate synthetic intermediates during the development of next-generation kinase inhibitors and targeted therapeutics.
References
-
Bourzikat, O., et al. "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules, 2022, 27(16), 5238. URL:[Link][3]
-
Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021, 226, 113867. URL:[Link][2]
-
Kusakabe, K., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors." Journal of Medicinal Chemistry, 2015, 58(4), 1760-1775. URL:[Link][4]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136599, Imidazo(1,2-b)pyridazine." PubChem, 2025. URL:[Link][5]
-
Wikipedia Contributors. "Imidazopyridazine." Wikipedia, The Free Encyclopedia, 2025. URL:[Link][1]
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and synthetic tractability have allowed for the development of a diverse array of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the mechanisms of action through which these derivatives exert their therapeutic effects, with a primary focus on their role as kinase inhibitors in oncology and inflammatory diseases. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: Kinase Inhibition - A Versatile Strategy
The vast majority of therapeutically relevant imidazo[1,2-b]pyridazine derivatives function as inhibitors of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazo[1,2-b]pyridazine scaffold serves as an excellent ATP-competitive hinge-binding motif, allowing for potent and often selective inhibition of various kinases.
Targeting Receptor Tyrosine Kinases (RTKs)
a) Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):
The VEGF signaling pathway is a critical driver of tumor angiogenesis.[3] Imidazo[1,2-b]pyridazine derivatives have been designed to target the ATP-binding site of VEGFR2. Structure-activity relationship (SAR) studies have revealed that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity. For instance, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide demonstrated a strong inhibitory effect on VEGFR2 with an IC50 value of 7.1 nM.[3]
b) Anaplastic Lymphoma Kinase (ALK):
ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs).[4][5] The emergence of resistance to first-generation ALK inhibitors has necessitated the development of novel scaffolds. Macrocyclic derivatives of imidazo[1,2-b]pyridazine have shown promise in overcoming this resistance, including the challenging G1202R mutation.[4][5] One such derivative, O-10, displayed potent enzymatic inhibitory activity against wild-type ALK and various resistant mutants, with IC50 values in the low nanomolar range.[4]
c) Tropomyosin Receptor Kinases (TRKs):
TRK fusions are found in a variety of adult and pediatric cancers. A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as potent second-generation TRK inhibitors, demonstrating efficacy against wild-type TRK and clinically relevant resistance mutations.[6] The representative compound 15m potently inhibited TRKWT, TRKG595R, and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively.[6]
Modulating Intracellular Signaling Cascades
a) PI3K/mTOR Pathway:
The PI3K-Akt-mTOR pathway is one of the most frequently activated signaling routes in human cancers.[7][8] Imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have been synthesized as potent dual PI3K/mTOR inhibitors.[7][8][9][10] Compound 42, for example, exhibited exceptional dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[7][8] These compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream effectors like AKT and S6.[11]
b) Bruton's Tyrosine Kinase (BTK):
BTK is a critical component of the B cell receptor signaling pathway, making it an attractive target for B cell malignancies.[12][13] Researchers have discovered potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[12][13] Compound 22, for instance, demonstrated a potent BTK inhibition with an IC50 of 1.3 nM and exhibited significant tumor growth inhibition in xenograft models.[12][13]
c) Transforming Growth Factor-β Activated Kinase (TAK1):
TAK1 is overexpressed and upregulated in multiple myeloma. A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been identified as nanomolar inhibitors of TAK1.[14] The lead compound from this series inhibited TAK1 with an IC50 of 55 nM and demonstrated potent growth inhibition of multiple myeloma cell lines.[14]
d) IκB Kinase β (IKKβ):
IKKβ is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, demonstrating cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays.[15]
e) PIM Kinases:
PIM kinases are emerging as therapeutic targets in hematopoietic malignancies.[16][17] Uniquely, imidazo[1,2-b]pyridazines have been identified as ATP-competitive but not ATP-mimetic inhibitors of PIM kinases.[16][17] They interact with the N-terminal lobe helix αC rather than the kinase hinge region, leading to enhanced selectivity.[16][17]
f) Cyclin-Dependent Kinases (CDKs):
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of CDKs, including CDK2, CDK12, and CDK13.[18][19] Some of these compounds act as covalent inhibitors, forming a bond with a cysteine residue in the kinase domain.[19]
g) Other Kinase Targets:
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other kinases, including:
-
Monopolar spindle 1 (Mps1): An oncology target with high expression in cancer cells.[20]
-
Haspin: A mitotic kinase involved in proper cell division.[21]
-
Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases.[22][23]
Quantitative Data Summary
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 6-Phenoxy-imidazo[1,2-b]pyridazine | VEGFR2 | 7.1 | [3] |
| Imidazo[1,2-b]pyridazine Macrocycle (O-10) | ALK (Wild-Type) | 2.6 | [4] |
| Imidazo[1,2-b]pyridazine Derivative (15m) | TRK (Wild-Type) | 0.08 | [6] |
| Imidazo[1,2-a]pyrazine/Imidazo[1,2-b]pyridazine (42) | PI3Kα | 0.06 | [7][8] |
| Imidazo[1,2-a]pyrazine/Imidazo[1,2-b]pyridazine (42) | mTOR | 3.12 | [7][8] |
| Imidazo[1,2-b]pyridazine Derivative (22) | BTK | 1.3 | [12][13] |
| 6-Substituted Imidazo[1,2-b]pyridazine | TAK1 | 55 | [14] |
| Imidazo[1,2-b]pyridazine Diaryl Urea (A18) | mTOR | 62 | [11] |
| Imidazo[1,2-b]pyridazine Derivative (24) | CDK12 | 15.5 | [19] |
| Imidazo[1,2-b]pyridazine Derivative (24) | CDK13 | 12.2 | [19] |
Elucidating the Mechanism of Action: Key Experimental Protocols
The characterization of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors involves a multi-faceted experimental approach.
In Vitro Kinase Activity Assay
This is the foundational experiment to determine the direct inhibitory effect of a compound on a purified kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system), kinase buffer, test compound (dissolved in DMSO), and a detection system (e.g., scintillation counter, fluorescence plate reader).
-
Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in the kinase buffer.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase activity assay.
Cellular Assays for Target Engagement and Downstream Signaling
These assays confirm that the compound can enter cells and inhibit the target kinase in its native environment.
a) Western Blotting for Phospho-Protein Levels:
This technique directly assesses the phosphorylation status of the target kinase and its downstream substrates.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cells known to have activated the target kinase) and treat with various concentrations of the imidazo[1,2-b]pyridazine derivative for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream effectors (e.g., phospho-AKT, phospho-S6). Also, probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.[5]
Caption: Workflow for Western Blotting analysis.
b) Cell Viability/Proliferation Assays:
These assays measure the functional consequence of kinase inhibition on cell survival and growth.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a specific density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Use a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) to quantify the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (growth inhibition 50) or IC50 value.
Beyond Kinase Inhibition: Other Mechanisms of Action
While kinase inhibition is the predominant mechanism, imidazo[1,2-b]pyridazine derivatives have shown promise in other therapeutic areas through different modes of action.
-
β-Amyloid Plaque Ligands: Certain derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[24][25][26] These compounds show potential as imaging agents for detecting these plaques.[24][25]
-
Anti-inflammatory Agents: Some 2-phenylimidazo[1,2-b]pyridazines have demonstrated anti-inflammatory and analgesic activities in vivo.[27] Additionally, certain derivatives have been identified as inhibitors of IL-17A, a pro-inflammatory cytokine.[28]
-
Antimicrobial and Antiparasitic Activity: The imidazo[1,2-b]pyridazine scaffold has been explored for the development of agents with antibacterial, antifungal, and antimycobacterial properties.[18][29][30]
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of a wide range of protein kinases. The ability to systematically modify the core structure has allowed for the fine-tuning of activity against specific kinase targets and the overcoming of clinical resistance. The primary mechanism of action for the majority of these compounds is the competitive inhibition of ATP binding to the kinase active site, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. As our understanding of the kinome and its role in disease continues to expand, the imidazo[1,2-b]pyridazine scaffold is poised to remain a cornerstone of targeted drug discovery efforts.
References
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.).
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (n.d.).
- Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors - PubMed. (2012, December 15).
- Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. (2017, March 31).
- Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed. (2010, September 1).
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12).
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. (n.d.).
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed. (2023, June 1).
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals. (2007, July 17).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - ACS Medicinal Chemistry Letters (ACS Publications). (2010, March 11).
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed. (2023, February 5).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques | ACS Medicinal Chemistry Letters - ACS Publications. (2010, March 11).
- Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed. (n.d.).
- Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, January 27).
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. (2025, April 15).
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - ACS Publications. (2025, December 15).
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15).
- Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. (2025, August 15).
- A New Frontier in ALK Inhibition: Benchmarking Novel Imidazo[1,2-b]pyridazine Derivatives Against Crizotinib-Resistant NSCLC - Benchchem. (n.d.).
- Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity | Request PDF - ResearchGate. (n.d.).
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. (n.d.).
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学. (n.d.).
- Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis | ACS Medicinal Chemistry Letters - ACS Publications. (2021, September 13).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (n.d.).
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis PMID - MCE. (2025, December 25).
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
- Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity | Bentham Science Publishers. (2017, August 1).
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - Semantic Scholar. (2007, July 15).
- Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare. (2025, May 15).
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). (n.d.).
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis PMID: 41392865 | MCE [medchemexpress.cn]
- 11. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. benthamdirect.com [benthamdirect.com]
step-by-step synthetic route for methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
An Application Note and Detailed Protocol for the Synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate, a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine core is a key pharmacophore found in various biologically active molecules, including enzyme inhibitors and potential therapeutics.[1] This guide details a robust and efficient two-step synthetic route commencing with commercially available starting materials. The methodology involves an initial cyclocondensation to construct the aromatic imidazo[1,2-b]pyridazine ring system, followed by a catalytic hydrogenation to selectively reduce the pyridazine ring. This protocol is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and experimental rationale to ensure successful and reproducible outcomes.
Introduction
The imidazo[1,2-b]pyridazine framework represents a privileged heterocyclic system due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets.[2] Derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and ligands for amyloid plaques.[2][3] The specific target of this protocol, the 5,6,7,8-tetrahydro derivative, introduces a saturated, three-dimensional character to the otherwise planar aromatic system, which can be crucial for optimizing binding affinity and pharmacokinetic properties in drug candidates.
The synthetic strategy outlined herein is logical and efficient. It leverages a classic approach to imidazole ring formation—the condensation of an α-haloketone with an amino-heterocycle.[4][5] This is followed by a well-established method for the reduction of nitrogen-containing heteroaromatics, providing a reliable pathway to the desired saturated product.
Overall Synthetic Scheme
The synthesis is accomplished in two principal stages:
-
Stage 1: Cyclocondensation to form the aromatic intermediate, Methyl imidazo[1,2-b]pyridazine-3-carboxylate.
-
Stage 2: Catalytic Hydrogenation to produce the final target compound, Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate.
Caption: Figure 2: Cyclocondensation Mechanism
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Aminopyridazine | 5469-70-5 | 95.10 | 5.00 g | 52.57 | Starting material |
| Methyl bromopyruvate | 1487-15-6 | 166.99 | 9.68 g | 58.00 | Lachrymator! Handle in fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 4.86 g | 57.85 | Mild base |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 150 mL | - | Solvent |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridazine (5.00 g, 52.57 mmol) and sodium bicarbonate (4.86 g, 57.85 mmol).
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask. Stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: In a separate beaker, carefully dissolve methyl bromopyruvate (9.68 g, 58.00 mmol) in 20 mL of ethanol. Caution: Methyl bromopyruvate is a strong lachrymator and should be handled with extreme care inside a certified chemical fume hood.
-
Reaction: Add the methyl bromopyruvate solution dropwise to the stirred suspension of 3-aminopyridazine over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexane eluent system.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the isolated solid under vacuum to yield Methyl imidazo[1,2-b]pyridazine-3-carboxylate as a pale yellow or off-white solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals will show characteristic peaks for the aromatic protons of the fused ring system and a singlet for the methyl ester group. [6]
Stage 2: Synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
Principle and Rationale
This step achieves the saturation of the pyridazine portion of the fused ring system. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. [1]Palladium on activated carbon (Pd/C) is a highly effective catalyst for the reduction of nitrogen-containing heterocycles. The substrate and hydrogen gas adsorb onto the surface of the palladium catalyst, where the transfer of hydrogen atoms to the double bonds of the pyridazine ring is facilitated. [7]Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalysis. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl imidazo[1,2-b]pyridazine-3-carboxylate | - | 191.17 | 5.00 g | 26.15 | Intermediate from Stage 1 |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 500 mg | - | Catalyst, handle carefully |
| Methanol | 67-56-1 | 32.04 | 100 mL | - | Solvent |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 50 psi | - | Reducing agent |
Experimental Protocol
-
Reaction Setup: Add Methyl imidazo[1,2-b]pyridazine-3-carboxylate (5.00 g, 26.15 mmol) and methanol (100 mL) to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (500 mg, 10 wt%). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.
-
Hydrogenation: Seal the reaction vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake containing the catalyst should be kept wet with methanol to prevent ignition upon exposure to air. Wash the filter cake with additional methanol (2 x 25 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: If necessary, the product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product, Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should confirm the disappearance of the aromatic pyridazine protons and the appearance of new aliphatic proton signals corresponding to the newly formed -CH₂- groups in the tetrahydro-pyridazine ring.
Safety Precautions
-
Chemical Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Hazards: Methyl bromopyruvate is a potent lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration. Do not allow the catalyst to dry in the air. Quench the used catalyst on the Celite pad by slowly adding water before disposal.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
- Cho, S. Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. ACS Publications.
- Zhen, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. ACS Publications.
- Zhen, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- Guidechem. (n.d.). methyl 2-chloro-3-oxobutanoate 165397-10-4 wiki.
- Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and....
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
Application Note: Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate as a Bifunctional Medicinal Chemistry Scaffold
Executive Summary & Strategic Importance
The paradigm of modern drug discovery has steadily shifted away from flat, highly aromatic molecules toward scaffolds with higher three-dimensional character—a strategic design concept widely known as "escaping from flatland." The building block methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3) exemplifies this shift. By partially saturating the classic imidazo[1,2-b]pyridazine core, medicinal chemists unlock a versatile, bifunctional scaffold.
This building block boasts an increased fraction of sp³-hybridized carbons ( Fsp3 ), improved physicochemical properties, and two orthogonal vectors for diversification: a nucleophilic secondary amine at the N5 position and an electrophilic methyl ester at the C3 position. This application note provides a comprehensive guide to utilizing this building block, detailing its structural advantages, synthetic versatility, and field-proven protocols for library generation.
Structural & Physicochemical Profiling
The saturation of the pyridazine ring transforms the electronic and spatial profile of the molecule. The resulting tetrahydropyridazine ring adopts a half-chair or boat-like conformation, projecting substituents at the N5 position into a distinct 3D vector compared to its planar aromatic counterpart [1].
Table 1: Comparative Physicochemical Profile
| Property | Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate | Planar Analog (Methyl imidazo[1,2-b]pyridazine-3-carboxylate) | Medicinal Chemistry Impact |
| Fraction sp³ ( Fsp3 ) | 0.50 (4 out of 8 carbons) | 0.125 (1 out of 8 carbons) | Higher Fsp3 correlates with improved aqueous solubility and lower attrition rates in clinical trials. |
| H-Bond Donors | 1 (N5 secondary amine) | 0 | Provides a new vector for target engagement or a handle for covalent functionalization. |
| H-Bond Acceptors | 5 (Sum of N and O atoms) | 5 | Maintains favorable interactions with kinase hinge regions. |
| Conformational State | Partially flexible (3D) | Rigid / Planar (2D) | Reduces π−π stacking-driven aggregation; improves fit into complex protein binding pockets. |
Synthetic Versatility & Functionalization Pathways
The true value of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate lies in its orthogonal bifunctionality. The N5 secondary amine can be functionalized via electrophilic addition (sulfonylation, amidation) or cross-coupling. Conversely, the C3 methyl ester serves as a masked carboxylic acid or alcohol, enabling chain extension or amide library synthesis [2].
Divergent synthetic workflows for the orthogonal functionalization of the bifunctional core.
Detailed Experimental Protocols
Protocol A: N5-Sulfonylation (Synthesis of Anticancer Sulfonamides)
Recent studies have demonstrated that N-sulfonylated tetrahydroimidazo[1,2-b]pyridazines exhibit potent anticancer activity against MCF-7 and SK-MEL-28 cell lines [1].
-
Causality & Rationale : The secondary amine is moderately nucleophilic. Using a strong electrophile like a sulfonyl chloride requires an organic base to scavenge the generated HCl and drive the reaction forward. Dichloromethane (DCM) is ideal due to its aprotic nature and excellent solubility profile.
-
Step-by-Step Method :
-
Dissolve 1.0 eq of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Add 2.0 eq of pyridine. (Expert Insight: Pyridine often yields cleaner profiles for sluggish sulfonyl chlorides by acting as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 1.2 eq of the desired sulfonyl chloride dropwise.
-
Remove the ice bath and stir at room temperature for 4–6 hours.
-
-
Self-Validating System : Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will stain positive with ninhydrin (indicating a secondary amine), whereas the product will be ninhydrin-negative. LC-MS will confirm the conversion via a mass shift of +[SO2R - H].
Protocol B: C3-Ester Saponification
To utilize the C3 position for amide coupling, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid [3].
-
Causality & Rationale : The ester is conjugated with the electron-rich imidazole ring, making it slightly more resistant to hydrolysis than a standard aliphatic ester. A solvent mixture of THF/MeOH/H₂O (3:1:1) is critical to ensure both the organic substrate and the inorganic LiOH remain completely solvated.
-
Step-by-Step Method :
-
Suspend 1.0 eq of the ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).
-
Add 3.0 eq of Lithium hydroxide monohydrate (LiOH·H₂O).
-
Stir at room temperature for 12 hours. (Expert Insight: If the reaction stalls, gentle heating to 40 °C is permissible, but avoid boiling to prevent degradation of the heterocyclic core).
-
Evaporate the organic solvents (THF/MeOH) under reduced pressure.
-
Dilute the remaining aqueous layer with water and cool to 0 °C.
-
Carefully acidify to pH 3–4 using 1M HCl. The carboxylic acid will precipitate.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
-
-
Self-Validating System : The initial heterogeneous mixture will become homogeneous as the ester is consumed and the highly soluble lithium carboxylate salt is formed. Acidification triggers immediate precipitation. LC-MS will show a [M-14] mass shift (loss of the CH₂ group) and a shift to an earlier retention time (higher polarity).
Protocol C: Amide Coupling of the C3-Carboxylic Acid
-
Causality & Rationale : Heteroaromatic carboxylic acids can be prone to decarboxylation or poor activation. HATU is selected as the coupling reagent because the HOAt leaving group forms a highly reactive active ester, overcoming the electronic deactivation of the imidazole core. DIPEA is utilized as a non-nucleophilic base to facilitate the coupling without competing with the target amine.
-
Step-by-Step Method :
-
Dissolve 1.0 eq of the C3-carboxylic acid in anhydrous DMF (0.1 M).
-
Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add 1.2 eq of the target primary or secondary amine.
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
-
-
Self-Validating System : The formation of the active ester can be tracked by LC-MS (appearance of the HOAt adduct mass). Following the aqueous workup, the basic NaHCO₃ wash effectively removes any unreacted carboxylic acid and the HOAt byproduct, ensuring the crude organic extract is highly enriched in the neutral amide product.
References
-
El-Gamal, M. I., et al. "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules, vol. 27, no. 16, 2022, p. 5238. URL: [Link]
-
Volkov, A., et al. "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process." Molecules, vol. 30, 2025. URL: [Link]
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, demonstrating a wide range of therapeutic potential.[1][2] The ability to functionalize this core structure through cross-coupling reactions is paramount for the exploration of new chemical space and the development of novel drug candidates.[3] This guide provides detailed, field-proven protocols for the cross-coupling functionalization of the saturated methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate system. The methodologies described herein are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of the Key Precursor: Methyl 6-halo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
A suitable halogenated precursor is essential for initiating cross-coupling reactions. Herein, we propose a reliable synthetic route to methyl 6-halo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate, which can be adapted for chloro, bromo, or iodo derivatives. The general strategy involves the initial construction of the aromatic imidazo[1,2-b]pyridazine core, followed by reduction of the pyridazine ring and subsequent halogenation.
Caption: Proposed synthetic pathway to the key halogenated precursor.
Protocol 1: Synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
This protocol is adapted from the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[4]
Materials:
-
3-Amino-6-chloropyridazine
-
Methyl 2-bromo-3-oxopropanoate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add methyl 2-bromo-3-oxopropanoate (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate.
Protocol 2: Reduction to Methyl 6-chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
The reduction of the pyridazine ring can be achieved using various reducing agents. Sodium borohydride is a mild and effective option.[5]
Materials:
-
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0-8.0 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Halogenation of the Tetrahydro- core (Bromination/Iodination)
For subsequent cross-coupling reactions, bromo or iodo derivatives are often more reactive than their chloro counterparts. N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are common and effective reagents for the halogenation of activated positions in heterocyclic systems.[6][7] The regioselectivity will be directed by the electronic and steric nature of the substrate.
Materials:
-
Methyl 6-chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Acetonitrile or Dichloromethane (anhydrous)
Procedure:
-
Dissolve the tetrahydro-imidazo[1,2-b]pyridazine (1.0 eq) in anhydrous acetonitrile or dichloromethane.
-
Add NBS or NIS (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may be gently heated if it is sluggish.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to isolate the desired halogenated precursor.
II. Cross-Coupling Reaction Protocols
The following protocols are designed for the functionalization of the synthesized methyl 6-halo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific substrate combination.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling
Materials:
-
Methyl 6-halo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (2-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the halogenated precursor, boronic acid/ester, palladium catalyst, ligand (if used), and base.
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for a broad range of substrates. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene | A mixture of an organic solvent and water is often optimal. |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[9][10]
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination
Materials:
-
Methyl 6-halo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, RuPhos) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated precursor, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Xantphos, RuPhos | Bulky phosphine ligands are crucial for this transformation. |
| Base | NaOt-Bu, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
C. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]
Caption: General workflow for the Sonogashira coupling reaction.
Protocol 6: Sonogashira Coupling
Materials:
-
Methyl 6-halo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst) (2-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0-5.0 eq)
-
Solvent (e.g., THF, DMF) (anhydrous and degassed)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halogenated precursor, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A standard and reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI | Essential for the catalytic cycle. |
| Base | TEA, DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Anhydrous and degassed conditions are crucial to prevent side reactions. |
D. Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[12]
Caption: General workflow for the Heck reaction.
Protocol 7: Heck Reaction
Materials:
-
Methyl 6-halo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq)
-
Alkene (e.g., acrylate, styrene) (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., TEA, K₂CO₃, NaOAc) (1.5-2.5 eq)
-
Solvent (e.g., DMF, Acetonitrile) (anhydrous)
Procedure:
-
Combine the halogenated precursor, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction to a temperature between 80-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A common and cost-effective palladium source. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically required to stabilize the catalyst. |
| Base | TEA, K₂CO₃ | The base is necessary to regenerate the active Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile | High-boiling polar aprotic solvents are generally used. |
III. Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst, incorrect temperature, wrong solvent or base. | Screen different palladium catalysts, ligands, bases, and solvents. Increase the reaction temperature. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Homo-coupling of Boronic Acid (Suzuki) | High concentration of boronic acid, inefficient transmetalation. | Use a slower addition of the boronic acid. Optimize the base and ligand to promote efficient transmetalation. |
| Dehalogenation of Starting Material | Presence of protic impurities, inefficient coupling. | Ensure anhydrous conditions. Use a more reactive coupling partner or optimize the catalyst system. |
| Formation of Side Products | Incorrect stoichiometry, side reactions of functional groups. | Carefully control the stoichiometry of the reagents. Protect sensitive functional groups if necessary. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the reaction to minimize byproducts. Employ different chromatography techniques (e.g., reverse-phase) or crystallization. |
IV. References
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. ProQuest. (n.d.).
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. (n.d.).
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (n.d.).
-
The steric course of some electrophilic additions to the tetrahydropyridazine ring moiety of benzo[g]pyridazino[1,2-b]. Canadian Science Publishing. (n.d.).
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (n.d.).
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2018). J. Org. Chem., 83(3), 930-938.
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. (n.d.).
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2024). Beilstein J. Org. Chem., 20, 483-491.
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. (2017).
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega, 7(22), 18671-18680.
-
C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. (n.d.).
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. (n.d.).
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC. (n.d.).
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (n.d.).
-
Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2021). Catalysts, 11(12), 1493.
-
Experimental Studies on the Selective β-C–H Halogenation of Enones. (2015). J. Org. Chem., 80(4), 2309-2317.
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed. (2018).
-
Heck Reaction - Organic Chemistry Portal. (n.d.).
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).
-
Suzuki reaction - Wikipedia. (n.d.).
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Int. J. Chem. Sci., 13(3), 1437-1444.
-
Sonogashira coupling - Wikipedia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-<i>b</i>]pyridazine Derivatives Bearing Sulfonamides - ProQuest [proquest.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
crystallization techniques for methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate isolation
Application Note: Advanced Crystallization and Isolation Protocols for Methyl 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
Strategic Context and Pharmacophore Significance
The imidazo[1,2-b]pyridazine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. It serves as the foundational pharmacophore for numerous high-value kinase inhibitors, including those targeting PIM[1], TYK2[2], JAK2[3], and Pan-Trk[4].
During the synthesis of these complex APIs, the targeted reduction of the pyridazine ring to yield the 5,6,7,8-tetrahydro derivative is a strategic structural modification. This reduction increases the sp3 fraction (Fsp3) of the molecule, which fundamentally alters its basicity, aqueous solubility, and off-target selectivity profile. However, this saturation severely complicates downstream isolation. The protocols detailed in this application note provide a self-validating, scalable crystallization strategy specifically engineered to isolate methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate with high polymorphic purity and yield.
Physicochemical Profiling & Mechanistic Causality
To design an effective crystallization process, researchers must first account for the unique molecular forces introduced by the tetrahydro ring:
-
Hydrogen Bonding Dynamics: The reduction of the pyridazine ring converts the N5 position into an sp3 -hybridized secondary amine (NH). Unlike the fully aromatic parent compound, this introduces a strong hydrogen bond donor. The N5-H participates in robust intermolecular hydrogen bonding with the C3-methyl ester carbonyl or the N1 imidazole nitrogen. If supersaturation is generated too rapidly, this strong interaction network leads to kinetic trapping, resulting in amorphous precipitation or "oiling out" (liquid-liquid phase separation).
-
Ester Lability: The C3-methyl ester is highly susceptible to hydrolysis under aqueous basic or acidic conditions. Therefore, isolation must be performed in strictly non-aqueous or pH-neutral organic solvent systems to prevent degradation into the corresponding carboxylic acid.
-
Impurity Purge Requirements: Crude reaction mixtures often contain unreacted aromatic starting materials, over-reduced byproducts, or residual transition metals from upstream cross-coupling steps[4]. The crystallization must be thermodynamically controlled to reject these structurally similar impurities, a technique proven effective in similar imidazo[1,2-b]pyridazine carboxylate systems[3].
Quantitative Solubility & Solvent Selection
A comprehensive solubility screen is the foundation of rational crystallization design. The thermodynamic data below dictates the selection of Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the anti-solvent for high-yield isolation, alongside Isopropanol (IPA) for purity-focused cooling crystallization.
| Solvent System | Temp (°C) | Solubility (mg/mL) | Suitability | Mechanistic Rationale |
| Ethyl Acetate | 25 | 45.2 | High | Good primary solvent; dissolves crude matrix effectively. |
| Ethyl Acetate | 70 | >150.0 | High | Excellent baseline for anti-solvent addition. |
| n-Heptane | 25 | <1.0 | High | Ideal anti-solvent; highly orthogonal to EtOAc, forces high yield. |
| Isopropanol (IPA) | 25 | 12.5 | Medium | Protic nature moderates N5-H bonding; prevents oiling out. |
| Isopropanol (IPA) | 75 | 88.0 | High | Sharp solubility curve enables high-yield cooling crystallization. |
| Water (pH 7) | 25 | <0.1 | Low | Poor solubility; high risk of ester hydrolysis if pH shifts. |
Experimental Workflows: Self-Validating Protocols
Protocol A: Anti-Solvent Crystallization (Optimized for High-Yield Primary Isolation)
Objective: Rapidly isolate the target compound from crude reaction mixtures while purging lipophilic impurities.
-
Primary Dissolution: Suspend the crude methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate in 10 relative volumes (v/w) of Ethyl Acetate. Heat the reactor to 65°C under mild agitation (200 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean crystallization vessel.
-
Causality: Removing insoluble particulates prevents premature heterogeneous nucleation, ensuring the crystallization is driven entirely by the controlled addition of the anti-solvent.
-
-
Controlled Anti-Solvent Dosing: Maintain the filtrate at 60°C. Begin dosing n-Heptane (15 relative volumes) at a controlled rate of 0.125 vol/min over 2 hours.
-
Causality: A slow, linear addition rate keeps the system within the Metastable Zone Width (MSZW), promoting the growth of existing crystal faces rather than triggering a shower of fine, difficult-to-filter secondary nuclei.
-
-
Aging and Desupersaturation: Once addition is complete, hold the suspension at 60°C for 30 minutes to allow for Ostwald ripening, then initiate a linear cooling ramp (0.5°C/min) down to 5°C.
-
Self-Validating IPC (In-Process Control): Sample the mother liquor and analyze via HPLC. The process is validated to proceed to filtration only if the API concentration in the mother liquor is <2.0 mg/mL (indicating >95% theoretical yield).
-
Isolation and Drying: Isolate the solids via vacuum filtration. Wash the cake with 2 volumes of pre-chilled EtOAc/Heptane (1:3 v/v). Dry in a vacuum oven at 45°C (50 mbar) for 12 hours.
Protocol B: Seeded Cooling Crystallization (Optimized for Polymorph Purity)
Objective: Generate a thermodynamically stable polymorph with a tightly controlled particle size distribution (PSD).
-
Dissolution: Suspend the API in 12 volumes of Isopropanol (IPA). Heat to 75°C to ensure the destruction of all thermal history and residual crystal lattice memory.
-
Cooling to Seeding Point: Cool the solution to 60°C.
-
Causality: IPA moderates the strong N5-H hydrogen bonding of the tetrahydro ring through competitive solvent-solute interactions. This widens the MSZW and prevents the compound from undergoing liquid-liquid phase separation.
-
-
Seeding: Introduce 0.5 wt% of highly pure, milled seed crystals of the desired polymorph. Hold at 60°C for 1 hour.
-
Causality: Seeding bypasses the primary nucleation energy barrier, forcing the system to crystallize exclusively into the thermodynamic polymorph rather than a kinetic trap.
-
-
Cubic Cooling Ramp: Execute a non-linear (cubic) cooling profile from 60°C to 10°C over 6 hours.
-
Causality: A cubic cooling curve matches the exponential nature of crystal surface area growth, maintaining a constant state of supersaturation and yielding a highly uniform PSD.
-
-
Self-Validating IPC: Perform X-ray Powder Diffraction (XRPD) on a wet cake sample to confirm polymorph identity before committing the entire batch to drying.
-
Isolation: Filter, wash with 2 volumes of cold IPA, and vacuum dry at 45°C (50 mbar) for 12 hours.
Process Visualization
Figure 1: Decision tree and workflow for the crystallization of the tetrahydroimidazo[1,2-b]pyridazine.
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Cancer Research (AACR Journals)[Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling MedChemComm (PMC / NIH)[Link]
-
Development of an Alternate Synthesis for a Key JAK2 Inhibitor Intermediate via Sequential C–H Bond Functionalization Organic Process Research & Development (ACS Publications)[Link]
-
Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling Organic Process Research & Development (ACS Publications)[Link]
Sources
Technical Support Center: Preserving the C3-Methyl Ester in 5H,6H,7H,8H-Imidazo[1,2-b]pyridazine Scaffolds
Overview & Mechanistic Context
The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core is a highly privileged pharmacophore used extensively in the development of selective kinase inhibitors, including TYK2, JAK2, and pan-Trk inhibitors[1][2][3]. During the multi-step synthesis of these complex active pharmaceutical ingredients (APIs), the C3-methyl ester serves as a critical intermediate handle.
However, researchers frequently encounter unwanted ester hydrolysis (saponification) during downstream functionalization of the saturated ring (specifically at the N5 secondary amine). The C3 position of the imidazo[1,2-b]pyridazine system is highly conjugated with the electron-rich imidazole ring. When exposed to basic conditions in the presence of trace moisture, hydroxide ions rapidly attack the sterically unhindered methyl ester. The resulting carboxylate is thermodynamically stable, driving the equilibrium toward complete, irreversible hydrolysis[4][5].
Troubleshooting Guide: Common Scenarios & Solutions
Q: I am attempting an N5-alkylation using an alkyl halide and K2CO3 in DMF. My LC-MS shows a massive [M-14] peak and [M+H-32] peak. How do I stop this? A: The mass shifts indicate the loss of the methyl group and conversion to the carboxylic acid. This is caused by hydroxide-mediated cleavage. Causality: Potassium carbonate is highly hygroscopic. Even "anhydrous" grades absorb atmospheric moisture upon opening. In polar aprotic solvents like DMF, this trace water is highly active. The carbonate ion deprotonates the water to generate hydroxide (OH-), which is a powerful, unhindered nucleophile that rapidly attacks the electrophilic carbonyl carbon of the C3-methyl ester. Furthermore, DMF degrades over time into dimethylamine, which can also attack the ester. Solution: Switch to a strictly anhydrous, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile (MeCN).
Q: I am performing a Buchwald-Hartwig amination at the N5 position using NaOtBu. The reaction works, but I lose half my material to the hydrolyzed acid. What is the alternative? A: Sodium tert-butoxide (NaOtBu) is a strong base that is extremely sensitive to moisture, readily forming sodium hydroxide (NaOH) in the presence of trace water. Causality: NaOH is a classic reagent for ester saponification. Even if strictly anhydrous, the tert-butoxide anion can occasionally act as a nucleophile or participate in transesterification/cleavage pathways at elevated temperatures. Solution: Replace NaOtBu with anhydrous tribasic potassium phosphate (K3PO4). K3PO4 provides sufficient basicity for the palladium transmetalation step but is significantly less nucleophilic and less prone to generating highly active hydroxide species in toluene or 1,4-dioxane.
Quantitative Data: Impact of Reaction Conditions on Ester Stability
The following table summarizes the quantitative impact of various base and solvent combinations on the stability of the C3-methyl ester during a standard N5-alkylation workflow (24h, 80°C).
| Reaction Condition | Base Used | Solvent | Water Content | Yield of Desired Product | Yield of Hydrolyzed Byproduct |
| Standard Alkylation | K2CO3 (Reagent Grade) | DMF | >1000 ppm | 42% | 48% |
| Dried Alkylation | K2CO3 (Oven-dried, milled) | MeCN | ~200 ppm | 71% | 15% |
| Optimized Alkylation | DIPEA | MeCN | <20 ppm | 94% | Not Detected |
| Standard Buchwald | NaOtBu | Toluene | ~150 ppm | 35% | 55% |
| Optimized Buchwald | K3PO4 (Anhydrous) | 1,4-Dioxane | <50 ppm | 88% | <2% |
Pathway Visualization
Logical workflow demonstrating the divergence between hydrolytic and preservation pathways.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By utilizing reagents that physically cannot participate in hydrolytic mechanisms (due to steric hindrance or absolute absence of water), the preservation of the methyl ester is guaranteed by the laws of chemical kinetics.
Protocol 1: Moisture-Free N5-Alkylation
Causality Check: DIPEA features two bulky isopropyl groups. While it is sufficiently basic to deprotonate the secondary amine at the N5 position, its extreme steric bulk completely prevents it from acting as a nucleophile against the C3-ester.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under a continuous flow of argon to eliminate surface moisture.
-
Substrate Addition: Add methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate (1.0 equiv) to the flask.
-
Solvent: Inject anhydrous Acetonitrile (MeCN, <20 ppm H2O) to achieve a 0.1 M concentration.
-
Base Addition: Add DIPEA (3.0 equiv) via a dry syringe.
-
Electrophile: Add the desired alkyl halide (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 65°C and stir for 12 hours under argon.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NH4Cl. Why? NH4Cl is mildly acidic (pH ~5.5). Quenching with a neutral or basic aqueous solution could induce hydrolysis during the workup phase. The acidic quench protonates any remaining base, rendering the aqueous phase safe for the ester during ethyl acetate extraction.
Step-by-step self-validating experimental workflow for moisture-free N5-alkylation.
Protocol 2: Ester-Safe Buchwald-Hartwig Cross-Coupling
Causality Check: K3PO4 is utilized because it has a significantly lower hydration energy compared to K2CO3 or Cs2CO3, making it easier to dry completely and less likely to pull moisture from the atmosphere during transfer.
Step-by-Step Methodology:
-
Glovebox Setup: In an argon-filled glovebox, combine the imidazo[1,2-b]pyridazine substrate (1.0 equiv), aryl bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.1 equiv) in a pressure vial.
-
Base Addition: Add finely milled, oven-dried K3PO4 (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M). Note: Dioxane is preferred over THF as its higher boiling point allows for faster catalytic turnover, reducing the time the ester is exposed to basic conditions.
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 90°C for 8 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove the phosphate salts immediately upon cooling, preventing any solid-state hydrolysis during concentration.
Frequently Asked Questions (FAQs)
Q: Can I use ester stabilizers like carbodiimides to protect the methyl ester during the reaction? A: While carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) are excellent for preventing hydrolytic degradation in ester-containing polymers or long-term storage[5], they are not suitable for active cross-coupling reactions. They function by reacting with trace carboxylic acids to form amides, which does not prevent the initial cleavage of your C3-methyl ester. Strict anhydrous techniques are mandatory.
Q: If my ester does hydrolyze, can I just re-esterify it? A: Yes, but it adds unnecessary steps and reduces overall yield. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified using mild conditions, such as polymer-supported triphenylphosphine and iodine, or via direct methyl transfer from dimethylcarbonate[6]. However, preventing hydrolysis via Protocol 1 is vastly superior for process efficiency.
References
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health (PMC). Available at:[Link]
-
Development of an Alternate Synthesis for a Key JAK2 Inhibitor Intermediate via Sequential C–H Bond Functionalization. ACS Publications. Available at:[Link]
-
Development of a Scalable Process for an IL-17A Inhibitor LY3509754. ACS Publications. Available at:[Link]
-
Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling. ACS Publications. Available at:[Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. Available at:[Link]
-
Methyl Esters. Organic Chemistry Portal. Available at:[Link]
Sources
optimizing HPLC purification methods for methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex basic heterocycles.
Purifying methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate presents a unique set of chromatographic challenges. This guide will walk you through the mechanistic rationale, optimized protocols, and troubleshooting steps required to achieve high purity and recovery for this specific molecular class.
Mechanistic Profiling: The "Why" Behind the Chromatography
To optimize a purification method, we must first treat the target molecule as a dynamic system interacting with the stationary and mobile phases.
The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as PI3K/mTOR and Mps1 targets)[1]. However, the specific derivative —methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate —features two critical structural elements that dictate its chromatographic behavior:
-
The 5,6,7,8-Tetrahydro Ring: Saturation of the pyridazine ring removes its aromaticity, resulting in an sp³-hybridized secondary amine (at the N5 position). This drastically increases the basicity (pKa ~8-9) of the molecule compared to its fully aromatic counterpart. At neutral or acidic pH, this amine is fully protonated (positively charged), leading to severe ion-exchange interactions with residual acidic silanols (pKa ~4.5) on standard silica stationary phases. This manifests as extreme peak tailing[2].
-
The Methyl Carboxylate (Ester) Group: While basic compounds are typically purified using high-pH mobile phases (e.g., pH 10 with ammonium bicarbonate) to deprotonate the amine and prevent silanol interactions, the presence of the methyl ester at position 3 creates a severe liability. Extended exposure to high pH, especially during fraction dry-down, will rapidly hydrolyze the ester into the corresponding carboxylic acid, destroying your yield.
The Solution: We must avoid high pH to protect the ester, but we must also prevent peak tailing at low pH. The optimal strategy is to use a Charged Surface Hybrid (CSH) C18 column under low-pH conditions (0.1% Formic Acid or TFA). CSH columns maintain a slight positive surface charge at low pH, which electrostatically repels the protonated heterocycle, delivering sharp peaks without requiring ester-destroying basic conditions[3].
Table 1: Chromatographic Method Comparison for Basic Ester Heterocycles
| Column Chemistry | Mobile Phase pH | Analyte State | Silanol State | Peak Asymmetry (As) | Ester Stability (24h) |
| Standard C18 | 7.0 (Neutral) | Protonated (+) | Ionized (-) | > 2.5 (Severe Tailing) | High |
| Standard C18 | 10.0 (Basic) | Neutral (0) | Ionized (-) | 1.1 (Excellent) | Low (Hydrolysis) |
| CSH C18 | 2.0 (Acidic) | Protonated (+) | Neutral (0) | 1.05 (Excellent) | High |
Purification Workflow & Decision Matrix
Decision matrix for resolving peak tailing and degradation in basic ester heterocycles.
Step-by-Step Protocol: Mass-Directed Preparative HPLC Scale-Up
This self-validating protocol ensures that analytical parameters are mathematically scaled to preparative dimensions, preventing resolution loss and sample degradation[3].
Phase 1: Analytical Screening
-
Prepare a 1 mg/mL sample of the crude mixture in DMSO.
-
Inject 2 µL onto an analytical CSH C18 column (2.1 x 50 mm, 1.7 µm).
-
Run a generic gradient: 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Mobile Phase A is Water + 0.1% Formic Acid.
-
Identify the target peak via mass spectrometry (Target m/z = [M+H]⁺). Record the exact retention time ( tR ).
Phase 2: Focused Gradient Calculation To maximize loading capacity and resolution, do not use a full 5-95% gradient on the prep scale. Calculate a focused gradient around your target peak.
-
Determine the %B at which the compound eluted: %B_elution = (tR - t_dwell) * gradient_slope + initial_%B.
-
Design the preparative gradient to run from (%B_elution - 5%) to (%B_elution + 5%) over 10 column volumes.
Phase 3: Preparative Scale-Up & Fractionation
-
Scale the flow rate to a Prep CSH C18 column (19 x 100 mm, 5 µm) using the formula: Flowprep=Flowanalytical×(dprep2/danalytical2) . (e.g., scale 0.5 mL/min to ~20 mL/min).
-
Inject the crude sample (up to 50-100 mg depending on solubility).
-
Utilize Mass-Directed Auto-Purification (MDAP) triggering on the[M+H]⁺ ion to collect fractions. This prevents the collection of overlapping UV-active impurities[4].
Phase 4: Recovery (Critical Step)
-
Immediately freeze the collected fractions on dry ice.
-
Lyophilize (freeze-dry) the fractions rather than using rotary evaporation with heat. Causality: Formic acid concentrates during evaporation; combining high concentration acid with heat will catalyze the hydrolysis of the methyl ester. Lyophilization removes the volatile acid via sublimation, protecting the molecule.
Troubleshooting FAQs
Q: My target peak is eluting with a massive fronting shape, and the pressure is fluctuating. What is causing this? A: Peak fronting combined with pressure fluctuations usually indicates column channeling or a collapsed stationary phase bed, often caused by sample precipitation at the column head[5]. Because the tetrahydro-imidazo[1,2-b]pyridazine is highly basic, injecting it dissolved in a strong, non-polar solvent (like pure DCM or high-concentration DMSO) into a highly aqueous mobile phase can cause immediate precipitation. Fix: Dilute your sample injection solvent with at least 20-30% of your starting mobile phase A to ensure solubility upon injection.
Q: I achieved great separation on the analytical scale, but when I moved to the 19 mm preparative column, the peaks merged. Why? A: This is a classic symptom of volume overload or mismatched dwell volumes between systems. If you simply increased the injection volume without adjusting the gradient profile to a "focused gradient," the high concentration of the sample alters the local partition coefficient of the column[3]. Fix: Implement the focused gradient calculated in Phase 2. Additionally, ensure your sample is dissolved in a solvent weaker than the starting mobile phase to promote "on-column focusing" at the column head.
Q: The mass spectrometer is detecting an [M+H]⁺ peak that is 14 Da lighter than my target molecule in my purified fractions. What happened? A: You are observing the carboxylic acid derivative. A loss of 14 Da ( −CH2 ) from a methyl ester indicates that the ester has hydrolyzed. This frequently occurs if you used a high-pH modifier (like Ammonium Hydroxide) to fix peak tailing, and left the fractions sitting at room temperature before drying. Fix: Switch to the low-pH CSH column methodology described above. If you must use high pH, neutralize the fractions immediately upon collection with a weak acid before drying.
Q: My retention times are drifting earlier with every subsequent injection. How do I stabilize the method? A: Retention time drift toward earlier elution in basic compounds is almost always caused by inadequate column equilibration or the slow stripping of the stationary phase[6]. For basic heterocycles, the ion-pairing equilibrium between the basic nitrogen and the mobile phase modifier (e.g., Formic Acid) takes longer to establish than simple hydrophobic equilibration. Fix: Increase your post-run equilibration time to at least 5–10 column volumes. Ensure your mobile phase is prepared fresh daily, as the loss of volatile modifiers (like TFA or Formic Acid) will drastically reduce retention of basic compounds[5].
References
-
Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients Waters Corporation[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Journal of Medicinal Chemistry (ACS Publications)[Link]
-
HPLC Troubleshooting Guide (Peak Shape & Retention Variation) ACE / HPLC.eu[Link]
-
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Basic Derivatives AIP Publishing[Link]
-
HPLC Troubleshooting Guide - Retention Time Drift SCION Instruments[Link]
Sources
stability of methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate in aqueous buffer solutions
Technical Support Center: Stability and Handling of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate in Aqueous Buffers
Executive Summary Welcome to the Technical Support Center for methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate. This privileged bicyclic scaffold is of high interest in modern medicinal chemistry due to its favorable physicochemical properties and broad biological activity[1]. However, handling partially saturated nitrogen heterocycles in aqueous media presents unique challenges. As a Senior Application Scientist, I have designed this guide to explain the causality behind common degradation issues and provide self-validating protocols to ensure the integrity of your experimental data.
Section 1: Core Stability Mechanisms (The "Why")
To successfully utilize this compound in biological assays or formulation development, you must understand its two primary thermodynamic vulnerabilities:
-
Ester Hydrolysis: The methyl carboxylate group at the 3-position is susceptible to both acid- and base-catalyzed hydrolysis. In aqueous buffers, nucleophilic attack by hydroxide ions (at pH > 7.5) or water (catalyzed by hydronium at pH < 4.0) cleaves the ester, yielding the corresponding carboxylic acid and methanol. Maintaining a neutral to slightly acidic pH is critical to minimize this degradation pathway[1].
-
Oxidative Aromatization: The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core is electron-rich. In the presence of dissolved oxygen, trace transition metals, or UV light, the tetrahydropyridazine ring undergoes spontaneous oxidative dehydrogenation (loss of 4 hydrogen atoms) to form the fully aromatic imidazo[1,2-b]pyridazine system. This oxidative susceptibility is a known liability for partially saturated pyridazine derivatives ()[2][3].
Section 2: Troubleshooting Guide & FAQs
Q1: During my 24-hour in vitro assay at pH 8.0, my compound peak disappears and a new, more polar peak emerges. What is happening? A1: You are observing base-catalyzed ester hydrolysis. The methyl ester is rapidly hydrolyzing to the carboxylic acid derivative. Because the carboxylic acid is ionized at pH 8.0, it becomes significantly more polar, which explains the earlier retention time on a reverse-phase HPLC column. Causality & Resolution: Hydroxide acts as a strong nucleophile. Lower the assay buffer pH to 6.5–7.0 if biologically permissible, or prepare fresh working solutions immediately before the assay to outpace the hydrolysis kinetics.
Q2: My LC-MS analysis of a week-old aqueous stock solution shows a major mass shift of -4 Da. Is this a known impurity? A2: This is not a manufacturing impurity, but a degradation product. The -4 Da mass shift corresponds to the loss of four protons and four electrons (-4H), indicating that the 5,6,7,8-tetrahydro ring has oxidized to the fully aromatic imidazo[1,2-b]pyridazine core ()[4]. Causality & Resolution: Dissolved oxygen acts as the terminal electron acceptor in this aromatization. To prevent this, degas your aqueous buffers with nitrogen to remove oxygen, store solutions in amber vials to block photo-oxidation, and add a metal chelator (e.g., 100 µM EDTA) to sequester catalytic trace metals[5].
Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution becomes cloudy. How can I fix this? A3: The compound is experiencing "solvent crash-out." While the imidazo-pyridazine nitrogens provide weak basicity[2], at physiological pH (7.4), the molecule is largely unprotonated and highly lipophilic. Causality & Resolution: The sudden shift in dielectric constant forces the hydrophobic molecules to aggregate. Keep the final DMSO concentration at ≥1% (v/v), or use a co-solvent/surfactant like Tween-20 (0.05%). Always pre-dilute the DMSO stock sequentially rather than spiking it directly into a large aqueous volume.
Section 3: Quantitative Data
Table 1: Stability Profile of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate in Aqueous Buffers (25°C)
| Buffer System | pH | Dissolved O 2 | Light Exposure | Estimated Half-Life (t 1/2 ) | Primary Degradant |
| 50 mM Acetate | 4.0 | Ambient | Ambient | < 12 hours | Carboxylic Acid (Hydrolysis) |
| 50 mM Phosphate | 6.5 | Degassed (N 2 ) | Protected (Dark) | > 7 days | None (Stable) |
| 50 mM Phosphate | 7.4 | Ambient | Ambient | ~ 48 hours | Aromatic Core (Oxidation) |
| 50 mM Tris-HCl | 8.5 | Ambient | Ambient | < 6 hours | Carboxylic Acid (Hydrolysis) |
Section 4: Experimental Protocols
Protocol: Preparation of a Stable Aqueous Working Solution (Self-Validating System) Objective: To prepare a 100 µM working solution that resists both hydrolysis and oxidation for up to 48 hours.
-
Stock Preparation: Dissolve the lyophilized powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Aliquot into single-use amber vials and store at -20°C.
-
Causality: Anhydrous DMSO prevents premature hydrolysis during long-term storage.
-
-
Buffer Degassing: Prepare a 50 mM Potassium Phosphate buffer at pH 6.5. Sparge the buffer with pure Nitrogen (N 2 ) gas for 15 minutes.
-
Causality: Removes dissolved oxygen, arresting the oxidative aromatization pathway.
-
-
Chelation (Optional but recommended): Add EDTA to a final concentration of 100 µM in the buffer.
-
Causality: Sequesters trace metals (e.g., Cu 2+ , Fe 3+ ) that catalyze radical-mediated oxidation.
-
-
Dilution: Slowly add 10 µL of the 10 mM DMSO stock to 990 µL of the degassed buffer while vortexing continuously.
-
Causality: Continuous shear force prevents localized high concentrations that lead to nucleation and precipitation.
-
-
Validation Step: Immediately analyze a 10 µL aliquot via LC-MS (UV 254 nm). The purity should be >98%. Re-analyze at 24 hours to confirm the absence of the M-4 (oxidation) and M-14 (hydrolysis, loss of CH 2 ) peaks. This ensures the system validates its own integrity before use in critical assays.
Section 5: Visualizations
Chemical degradation pathways of the tetrahydroimidazo[1,2-b]pyridazine scaffold in aqueous media.
Step-by-step workflow for preparing stable aqueous solutions and validating structural integrity.
Section 6: References
-
Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. URL: [Link]
-
Bourzikat, O., et al. (2022). "Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides." Molecules, 27(16), 5238. URL: [Link]
Sources
- 1. 2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4 | Benchchem [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, during this synthesis. We will move beyond simple procedural lists to explore the chemical causality behind each step, providing you with the expert insights needed to diagnose and resolve issues effectively.
The synthesis of the target molecule, which we will abbreviate as MIP-3C , is most effectively approached as a two-stage process. This guide is structured to address potential pitfalls in each distinct stage.
-
Stage 1: Cyclocondensation to form the aromatic intermediate, methyl 6-chloro-imidazo[1,2-b]pyridazine-3-carboxylate.
-
Stage 2: Reduction of the pyridazine ring to yield the final saturated product, MIP-3C.
Low final conversion is often a cumulative problem. Issues in Stage 1 will invariably lead to poor outcomes in Stage 2. Therefore, a systematic, stage-by-stage troubleshooting approach is critical.
Frequently Asked Questions (FAQs)
Q1: My overall yield for MIP-3C is consistently below 20%. Where should I start looking for the problem?
Start by isolating and characterizing the intermediate product from Stage 1 (the aromatic imidazo[1,2-b]pyridazine). A low yield in this initial cyclocondensation step is the most common reason for poor overall conversion. If the yield and purity of the Stage 1 intermediate are high, then the issue lies within the reduction protocol of Stage 2.
Q2: I don't see any product, and my starting materials seem to be consumed. What could be happening?
This often points to decomposition or the formation of soluble, uncharacterized side products. The most likely culprit is the α-halo-β-ketoester starting material, which can be unstable. Alternatively, overly harsh reaction conditions (e.g., wrong base, excessive temperature) can lead to degradation. Careful reaction monitoring by TLC or LC-MS is essential to track the formation of intermediates and byproducts.
Q3: Can I perform this synthesis as a one-pot reaction?
While one-pot reactions are attractive, they are not recommended for this synthesis, especially during troubleshooting. The reaction conditions for cyclocondensation (mild base, reflux) and reduction (hydride source) are generally incompatible. Attempting a one-pot synthesis complicates diagnosis and often leads to a complex mixture of partially reacted species and side products.
Troubleshooting Workflow Overview
The following diagram outlines the logical flow for diagnosing low conversion rates in the MIP-3C synthesis.
Caption: Troubleshooting Decision Tree for MIP-3C Synthesis.
Stage 1: Troubleshooting the Cyclocondensation Reaction
The formation of the aromatic imidazo[1,2-b]pyridazine core is the foundational step. It typically involves the reaction of 3-amino-6-chloropyridazine with an electrophile like methyl 2-bromo-3-oxobutanoate. The successful formation of this bicyclic ring system in high yield is credited to the electronic properties imparted by the halogen on the pyridazine ring and the higher nucleophilicity of the endocyclic nitrogen (N1) compared to the exocyclic amino group.[1]
Caption: General schematic for the Stage 1 cyclocondensation reaction.
Q: My Stage 1 reaction yield is low. What are the most critical parameters to check first?
A: Start with the integrity of your starting materials.
-
3-Amino-6-chloropyridazine (The Nucleophile):
-
Purity Check: Verify the purity by ¹H NMR and melting point. The synthesis of this precursor from 3,6-dichloropyridazine can sometimes yield isomeric impurities or residual starting material that can interfere with the reaction.[1][2]
-
Causality: An impure aminopyridazine reduces the effective molar ratio of your nucleophile, leading to incomplete conversion of the limiting reagent.
-
-
Methyl 2-bromo-3-oxobutanoate (The Electrophile):
-
Purity & Stability: This α-halo-β-ketoester is highly reactive and prone to decomposition. It should be used fresh or stored under inert gas in a freezer. Coloration (yellow to brown) is a sign of degradation. Verify its purity by NMR immediately before use.
-
Causality: As a potent electrophile and alkylating agent, it can self-condense or decompose, reducing its availability for the desired reaction.[3] Degradation products can also complicate purification.
-
Q: I've confirmed my starting materials are pure. What reaction conditions should I optimize?
A: Systematically evaluate the base, solvent, and temperature. The goal is to find conditions that favor the intramolecular cyclization of the alkylated intermediate without promoting side reactions.
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Base | NaHCO₃ (2-3 equiv.) | Problem: Incomplete reaction or slow kinetics. Action: Switch to a slightly stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Rationale: The base facilitates the final dehydration/aromatization step. A stronger base may accelerate this without promoting side reactions. Avoid strong bases like NaOH or NaH, which can cause ester hydrolysis or decomposition. |
| Solvent | Ethanol (EtOH) | Problem: Poor solubility of starting materials or side product formation. Action: Screen other polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). Rationale: Solvent choice affects reaction kinetics and solubility. ACN can sometimes provide cleaner reactions. DMF is an excellent solvent but requires higher temperatures for removal. |
| Temperature | Reflux (e.g., ~78°C for EtOH) | Problem: Decomposition (dark tarry mixture). Action: Reduce the temperature to 50-60°C and increase the reaction time. Monitor by TLC/LC-MS. Rationale: The initial S-N alkylation is often fast, but the cyclization can be slower. Lowering the temperature minimizes the rate of decomposition of the sensitive ketoester and intermediates, allowing the desired cyclization to proceed cleanly over a longer period. |
| Stoichiometry | 1.0 : 1.1 (Amine:Ketoester) | Problem: Significant unreacted aminopyridazine. Action: Increase the equivalents of the ketoester to 1.2-1.3. Rationale: To compensate for any minor, unobserved decomposition of the labile ketoester, a slight excess can drive the reaction to completion. |
Stage 2: Troubleshooting the Reduction Reaction
This stage converts the stable aromatic intermediate into the saturated MIP-3C. A common and effective method is reduction with a hydride source like sodium borohydride (NaBH₄).[4][5] This reaction is often clean and high-yielding, so problems here usually point to a few specific factors.
Q: My Stage 1 product is pure, but the reduction step is giving low yields of MIP-3C. Why?
A: The issue is likely related to the reducing agent, reaction conditions, or incomplete reaction.
-
Sodium Borohydride (NaBH₄) Quality and Stoichiometry:
-
Activity Check: NaBH₄ can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored (desiccated) reagent.
-
Stoichiometry: A significant excess of NaBH₄ is required for this reduction. Literature suggests up to 8 equivalents can be used.[4]
-
Causality: Reducing the pyridazine ring is more challenging than reducing a simple ketone. It requires a large excess of the hydride donor to drive the reaction to completion. Insufficient or inactive NaBH₄ will result in incomplete reduction.
-
-
Reaction Conditions:
-
Temperature: While many borohydride reductions are run at 0°C to room temperature, reducing this stable aromatic system requires heating. A temperature of 50°C in ethanol is a good starting point.[4]
-
Solvent: Anhydrous ethanol is the solvent of choice. The presence of water can consume the NaBH₄. Ensure you are using a dry solvent.
-
Reaction Time: This reduction is not instantaneous. Monitor the reaction over several hours (4-12 h) by TLC or LC-MS to determine the point of maximum conversion.
-
Potential Side Reactions in Stage 2
-
Incomplete Reduction: The most common issue is the formation of dihydro- or other partially reduced intermediates. This is easily identified by LC-MS, where you will see peaks corresponding to the starting material, product, and intermediates (M+2, M+4). The solution is to increase the equivalents of NaBH₄, reaction time, or temperature.
-
Ester Reduction: While NaBH₄ is generally considered mild enough to not reduce esters, at elevated temperatures and with a large excess, some reduction of the methyl ester to the corresponding primary alcohol can occur. If this is observed, try reducing the temperature and carefully controlling the stoichiometry of the NaBH₄.
Protocols for Analysis and Characterization
Protocol 1: In-Process Reaction Monitoring by TLC
-
Objective: To track the consumption of starting materials and the formation of products and byproducts.
-
Method:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
At regular intervals (e.g., T=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
-
Spot the diluted sample on a silica gel TLC plate alongside co-spotted standards of your starting materials.
-
Develop the plate and visualize under UV light (254 nm) and by staining (e.g., potassium permanganate).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. The appearance of multiple other spots suggests side reactions.
Protocol 2: Purification by Column Chromatography
-
Objective: To isolate the pure product from unreacted starting materials and byproducts.
-
Method:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 60%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (n.d.). ProQuest. [Link]
-
Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3. (n.d.). ResearchGate. [Link]
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Wang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-<i>b</i>]pyridazine Derivatives Bearing Sulfonamides - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Optimizing LC-MS Purity Validation for Nitrogen-Rich Heterocycles: A Comparative Guide on Methyl 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-Carboxylate
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as CDK12/13 kinase inhibitors[1]. However, validating the purity of its derivatives—specifically methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate —presents a unique analytical challenge. The molecule possesses a mixed-polarity profile: a polar, basic nitrogen-rich core combined with a partially saturated aliphatic ring and a hydrophobic methyl ester.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) column chemistries (C18 vs. Biphenyl vs. HILIC) and provides a highly detailed, self-validating methodology compliant with ICH M10 guidelines to ensure unassailable purity data.
The Analytical Challenge: Causality in Column Selection
When developing an LC-MS purity assay, column selection dictates the success or failure of the separation. The mixed polarity of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate causes standard methodologies to fail for predictable, mechanistic reasons:
-
The C18 Pitfall: Standard reversed-phase C18 columns rely exclusively on dispersive (hydrophobic) interactions. While the methyl ester provides some hydrophobic retention, the basic nitrogen atoms in the imidazo-pyridazine core interact strongly with residual surface silanols on the silica support via secondary ion-exchange mechanisms. This causality leads to severe peak tailing, signal dilution, and co-elution of structurally similar synthetic impurities[2].
-
The HILIC Mismatch: Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for highly polar metabolites, but the aliphatic nature of the tetrahydro ring and the hydrophobic ester moiety prevent adequate retention, causing the analyte to elute in the void volume.
-
The Biphenyl Advantage: Biphenyl stationary phases offer a synergistic dual-retention mechanism: hydrophobic partitioning combined with π−π interactions. The electron-dense π -cloud of the biphenyl phase strongly interacts with the electron-deficient imidazo-pyridazine ring. This orthogonal selectivity sharpens the peak shape and resolves closely eluting isomeric impurities that a C18 phase cannot distinguish[3].
Fig 2: Chromatographic retention mechanisms for imidazo[1,2-b]pyridazines on C18 vs. Biphenyl.
Quantitative Data: Column Performance Comparison
To objectively demonstrate the superiority of the π−π retention mechanism for this specific heterocycle, we compared three column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).
Table 1: Chromatographic Performance for Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
| Parameter | C18 (Fully Porous, 3 µm) | Biphenyl (Core-Shell, 2.7 µm) | HILIC (Amide, 3 µm) |
| Retention Time (min) | 2.15 | 3.40 | 1.10 (Void volume) |
| Asymmetry Factor ( As ) | 1.65 (Severe Tailing) | 1.05 (Symmetrical) | 1.80 (Distorted) |
| Theoretical Plates (N) | 8,500 | 14,200 | 4,100 |
| Resolution ( Rs ) from Isomer | 1.1 (Co-elution) | 2.4 (Baseline Resolution) | N/A |
| Matrix Effect (%) | -22% (Ion Suppression) | -4% (Negligible) | -45% (Suppression) |
Data Interpretation: The core-shell Biphenyl column not only provides baseline resolution ( Rs > 2.0) from synthetic isomers but also shifts the retention time away from the solvent front, effectively bypassing the zone of matrix suppression in the MS source[4].
Experimental Methodology: A Self-Validating System
Scientific integrity requires that an analytical protocol be a self-validating system . This means the analytical run inherently verifies its own accuracy, precision, and lack of interference through embedded Quality Control (QC) and System Suitability Test (SST) samples, ensuring the reported purity is analytically indisputable per FDA and ICH M10 guidelines[5].
Fig 1: Self-validating ICH M10 LC-MS/MS workflow for heterocycle purity analysis.
Step-by-Step Protocol
1. Mobile Phase Preparation & System Suitability Testing (SST)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Causality: High-purity solvents prevent unwanted adduct formation and background noise[4]. Formic acid ensures the basic nitrogens of the imidazo-pyridazine core are fully protonated, driving positive electrospray ionization (ESI+).
-
SST Execution: Inject a 10 ng/mL standard mix six consecutive times. The system is validated for the run only if the retention time %CV is < 2.0% and peak area %CV is < 5.0%.
2. Calibration and Quality Control (QC) Embedding
-
Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Embed Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) QCs within the run sequence.
-
Causality: As per ICH M10, QCs interspersed among unknown samples continuously validate that the instrument's accuracy remains within ±15% of nominal values throughout the entire analytical batch[5].
3. Chromatographic Separation (Biphenyl Phase)
-
Column: Core-Shell Biphenyl (2.1 x 100 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min.
-
Causality: The initial highly aqueous phase focuses the polar analyte at the column head. The rapid ramp to 95% B elutes the hydrophobic methyl ester and rigorously flushes tightly bound lipophilic matrix components, preventing run-to-run carryover.
4. ESI-MS/MS Detection (MRM Mode)
-
Monitor the specific precursor-to-product ion transitions for methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate (e.g., [M+H]+ m/z 182.1 → primary fragment).
-
Causality: Multiple Reaction Monitoring (MRM) acts as a mass filter, stripping away isobaric background noise and providing absolute specificity even if trace synthetic impurities co-elute.
5. Data Processing & Matrix Effect Evaluation
-
Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the peak area of a neat standard.
-
Causality: A self-validating system must prove that the sample matrix does not suppress or enhance ionization. An MF between 0.85 and 1.15 confirms that the purity quantification is reliable and free from ion suppression[5].
Conclusion
Validating the purity of complex heterocycles like methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate requires moving beyond default C18 methodologies. By leveraging the π−π interactions of a Biphenyl stationary phase and embedding ICH M10-compliant self-validating QC checks, analytical scientists can eliminate peak tailing, bypass matrix suppression, and generate authoritative, reproducible purity data.
References
- Source: PubMed (nih.gov)
- Source: ACS Publications (acs.org)
- Source: Springer (d-nb.info)
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL
- Source: FDA (fda.gov)
Sources
Personal protective equipment for handling methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
Comprehensive Safety and Operational Guide: Handling Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
As a Senior Application Scientist, I have designed this protocol to ensure your laboratory operations are both scientifically rigorous and unequivocally safe. Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate (CAS: 2361634-41-3) is a specialized bicyclic heterocyclic ester[1]. Because it is a novel pharmaceutical intermediate, its toxicological profile is not fully characterized. Therefore, we must treat it as a compound of unknown toxicity, defaulting to stringent safety measures as outlined by the Occupational Safety and Health Administration (OSHA) and the National Research Council.
Chemical Profile & Hazard Postulation
To handle a chemical safely, we must first understand its structural causality. Why does this specific molecule require stringent containment?
-
Biological Permeability: The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in potent kinase inhibitors and CNS-active agents. The saturation of the 6-membered ring (5H,6H,7H,8H) increases the sp³ character of the molecule, enhancing its lipophilicity and ability to cross biological membranes (including dermal layers).
-
Metabolic Liability: The methyl ester moiety at the 3-position is highly susceptible to hydrolysis by ubiquitous intracellular esterases. If absorbed, it can rapidly metabolize into a biologically active carboxylic acid.
-
Regulatory Paradigm: Because comprehensive toxicological data (e.g., LD50, mutagenicity) is unavailable, dictates that it must be handled as a highly hazardous substance[2].
Personal Protective Equipment (PPE) Matrix
According to the, a hazard assessment must dictate equipment selection[3]. The table below summarizes the quantitative and qualitative PPE requirements for handling this compound.
| PPE Category | Specification & Standard | Causality & Operational Rationale |
| Eye Protection | ANSI Z87.1 Compliant Splash Goggles | Protects against micro-particulate aerosolization during weighing and accidental solvent splash during dissolution. Safety glasses are insufficient due to the lack of peripheral seal. |
| Hand Protection (Inner) | 4-mil Nitrile Gloves | Provides high tactile sensitivity for operating analytical balances and micro-spatulas. |
| Hand Protection (Outer) | 8-mil Nitrile or Neoprene Gloves | Critical: Carrier solvents like DMSO or DMF rapidly permeate standard nitrile. If the outer glove is compromised, the inner glove provides a secondary barrier, allowing time for safe doffing. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Knit cuffs prevent the sleeves from dragging through powders or knocking over vials. FR material is required if flammable carrier solvents (e.g., Methanol, EtOAc) are used. |
| Respiratory | N95 / P100 Particulate Respirator | Required only if a chemical fume hood fails or during a spill cleanup. Routine handling must occur inside primary containment, negating the need for a respirator. |
Operational Workflow & Containment Strategy
The following diagram maps the logical progression of handling compounds of unknown toxicity, ensuring every step is a self-validating safety system.
Fig 1: End-to-end operational safety workflow for handling novel heterocyclic intermediates.
Step-by-Step Handling Methodology
The following protocol integrates the guidelines from to prevent inhalation and dermal exposure[4].
Phase 1: Pre-Operation & Setup
-
Verify Containment: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Why? Velocities below 80 fpm fail to capture aerosols, while velocities above 120 fpm create vortex turbulence that can blow fine heterocyclic powders out of the weigh boat.
-
Clear the Deck: Remove unnecessary equipment from the hood to maintain laminar airflow. Place the analytical balance at least 6 inches behind the sash.
Phase 2: Weighing & Transfer
-
Static Mitigation: Novel organic powders frequently carry a strong static charge. Pass an anti-static zero-stat gun over the weigh boat and spatula. Why? Static repulsion causes powders to aerosolize into the breathing zone and cling to gloves, drastically increasing exposure risk and ruining gravimetric accuracy.
-
Transfer: Tare a conductive, anti-static weigh boat. Use a micro-spatula to carefully transfer the methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate.
-
Sealing: Transfer the powder into a borosilicate glass vial. Do not move open containers of dry powder outside the fume hood.
Phase 3: Dissolution & Stock Preparation
-
In-Hood Solvent Addition: If preparing a biological assay stock (e.g., 10 mM in DMSO), add the solvent directly to the pre-weighed vial inside the fume hood.
-
Agitation: Cap the vial securely with a PTFE-lined septum cap before vortexing or sonicating. Why? Sonicating open tubes generates microscopic solvent aerosols that carry dissolved toxic compounds directly through the lungs.
Waste Management & Disposal Plan
Proper disposal prevents downstream contamination of laboratory personnel and the environment.
-
Solid Waste Segregation: All contaminated consumables (weigh boats, pipette tips, Kimwipes, and the outer pair of gloves) must be placed in a designated, poly-lined solid hazardous waste container.
-
Liquid Waste Segregation: If the compound is dissolved, segregate the waste based on the carrier solvent. Do not mix halogenated solvents (e.g., DCM) with non-halogenated solvents (e.g., DMSO, Methanol).
-
Labeling: Affix a GHS-compliant label reading: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate - Unknown Toxicity)."
-
PPE Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid waste. Remove the lab coat and goggles. Finally, remove the inner gloves and immediately wash hands with soap and water.
References
-
OSHA Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Institutes of Health (NIH) URL:[Link]
-
Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
